molecular formula C24H36N2O B1594973 2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine CAS No. 57202-48-9

2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine

Cat. No. B1594973
CAS RN: 57202-48-9
M. Wt: 368.6 g/mol
InChI Key: ATZLPEPWPJQANQ-UHFFFAOYSA-N
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Description

2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine , also known by its chemical formula C24H36N2O , is a pyrimidine derivative. Its molecular weight is approximately 368.56 g/mol . This compound exhibits interesting properties due to its unique structure, which combines an octyl chain with a phenyl group.


Synthesis Analysis

The synthesis of 2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine involves several steps. Researchers have reported various synthetic routes, including condensation reactions between appropriate precursors. These methods typically utilize hexyloxybenzaldehyde and octylamine as starting materials. The exact synthetic pathway may vary based on the desired regioisomer and yield .


Molecular Structure Analysis

The compound’s molecular structure consists of a pyrimidine ring fused with a hexyloxyphenyl group. The hexyloxy chain provides hydrophobic properties, while the phenyl moiety contributes to its aromatic character. The octyl group enhances solubility and influences its pharmacokinetics .

properties

IUPAC Name

2-(4-hexoxyphenyl)-5-octylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O/c1-3-5-7-9-10-11-13-21-19-25-24(26-20-21)22-14-16-23(17-15-22)27-18-12-8-6-4-2/h14-17,19-20H,3-13,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZLPEPWPJQANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345358
Record name 2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine

CAS RN

57202-48-9
Record name 2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SM Kelly, J Fünfschilling, A Villiger - Liquid Crystals, 1994 - Taylor & Francis
We have recently reported the introduction of a carbon-carbon double bond into a wide variety of 5-n-alkyl-2-(4-n-alkoxyphenyl)pyrimidines to produce the corresponding alkenyloxy …
Number of citations: 17 www.tandfonline.com
S Kelly, J Fünfschilling - … Crystals and Liquid Crystals Science and …, 1995 - Taylor & Francis
As part of a systematic study of the factors affecting the smectic C phase, a dipole (ie., an oxygen atom) was introduced into the middle of one of the (non-polarisable) alkyl chains of a …
Number of citations: 5 www.tandfonline.com
SM Kelly, J Fünfschilling - Journal of Materials Chemistry, 1995 - pubs.rsc.org
We have introduced a carbon–carbon double bond into four series of three-ring phenyl/biphenylpyrimidinyl octanoates to produce the corresponding octenoates. The position of the two …
Number of citations: 2 pubs.rsc.org
SM Kelly, J Fünfschilling - Journal of Materials Chemistry, 1994 - pubs.rsc.org
A trans-1,4-disubstituted cyclohexane ring has been introduced into known two-ring phenylpyrimidines to produce a wide variety of new three-ring Cyclohexylphenylpyrimidines. The …
Number of citations: 12 pubs.rsc.org
LM Blinov, MV Kozlovsky… - Japanese journal of …, 1996 - iopscience.iop.org
A chiral azo-dye showing reversible trans-cis isomerization upon UV light irradiation was used as a dopant to induce ferroelectric properties in an achiral smectic C liquid crystal matrix. …
Number of citations: 36 iopscience.iop.org

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